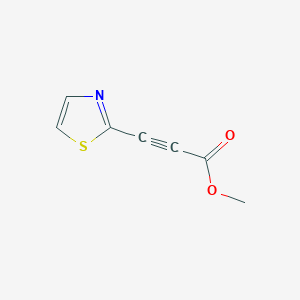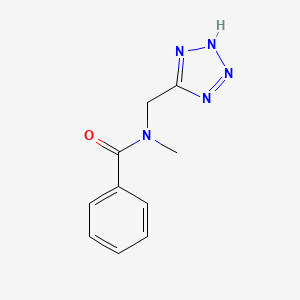
Methyl 2-amino-5-(4-chlorophenoxy)benzoate
Descripción general
Descripción
“Methyl 2-amino-5-(4-chlorophenoxy)benzoate” is a chemical compound with the CAS Number: 1291530-09-0 . It has a molecular weight of 277.71 and its IUPAC name is methyl 2-amino-5-(4-chlorophenoxy)benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO3/c1-18-14(17)12-8-11(6-7-13(12)16)19-10-4-2-9(15)3-5-10/h2-8H,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a density of 1.3±0.1 g/cm^3 , a boiling point of 293.9±20.0 °C at 760 mmHg , and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound’s molar refractivity is 47.2±0.3 cm^3 .Aplicaciones Científicas De Investigación
Polymer Synthesis Applications:
- Kricheldorf and Thomsen (1992) demonstrated the use of this compound in synthesizing thermotropic polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, highlighting its role in polymer chemistry (Kricheldorf & Thomsen, 1992).
Chemical Reagent Development:
- Casimir, Guichard, and Briand (2002) described the development of a new reagent, Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and derivatives, showcasing its utility in organic synthesis (Casimir, Guichard, & Briand, 2002).
Pharmacological Research:
- Wu et al. (1997) utilized a derivative of this compound in the synthesis of a propoxyphene active ester, contributing to the development of a microparticle-based immunoassay for detecting propoxyphene and its metabolites (Wu et al., 1997).
Material Science:
- Guillaneuf et al. (2010) explored its use in the context of nitroxide-mediated photopolymerization, highlighting its application in the development of novel photoinitiators (Guillaneuf et al., 2010).
Analytical Chemistry:
- Catalina et al. (2000) developed a method for determining chlorophenoxy acid herbicides in water, where this compound played a role in the in situ esterification process (Catalina et al., 2000).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .
Propiedades
IUPAC Name |
methyl 2-amino-5-(4-chlorophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)12-8-11(6-7-13(12)16)19-10-4-2-9(15)3-5-10/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUBGOGVZQHIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(4-chlorophenoxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)





![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)


![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)

